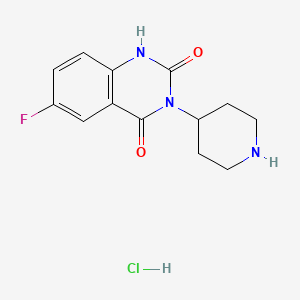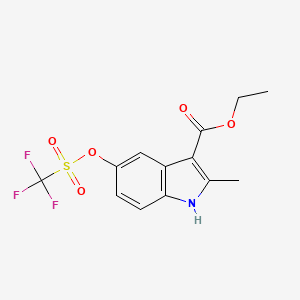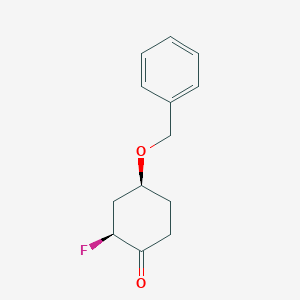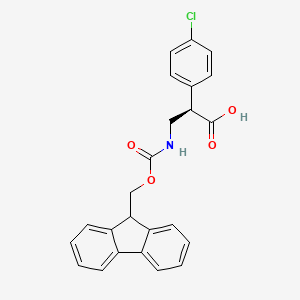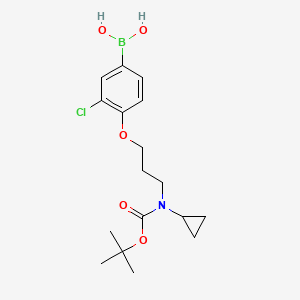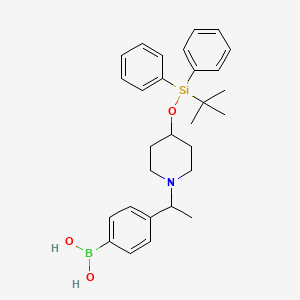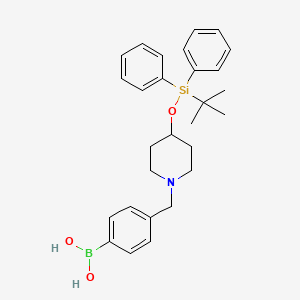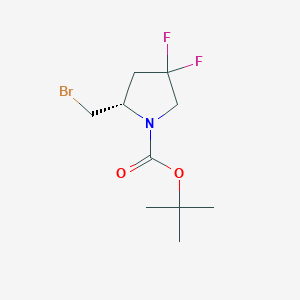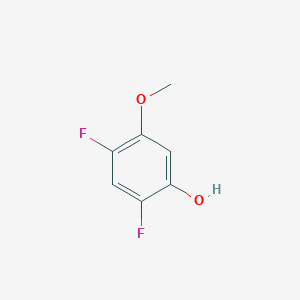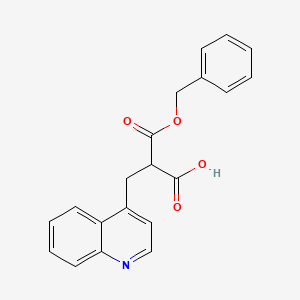![molecular formula C8H10FNO2 B1408421 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol CAS No. 1550079-72-5](/img/structure/B1408421.png)
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol
概要
説明
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol is an organic compound that features a fluorinated pyridine ring attached to a propanol group via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol typically involves the reaction of 6-fluoropyridine-3-ol with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyridine derivative attacks the carbon atom of the chloropropanol, displacing the chlorine atom and forming the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-[(6-Fluoropyridin-3-yl)oxy]propanal or 3-[(6-Fluoropyridin-3-yl)oxy]propanoic acid.
Reduction: Formation of 3-[(6-Fluoropyridin-3-yl)oxy]propane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.
Industry: Used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism by which 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol exerts its effects depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by influencing the electronic properties of the molecule. The pyridine ring can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
- 3-[(4-Fluoropyridin-3-yl)oxy]propan-1-ol
- 3-[(6-Chloropyridin-3-yl)oxy]propan-1-ol
- 3-[(6-Bromopyridin-3-yl)oxy]propan-1-ol
Uniqueness
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
3-(6-fluoropyridin-3-yl)oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c9-8-3-2-7(6-10-8)12-5-1-4-11/h2-3,6,11H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVVOWVNRJXJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


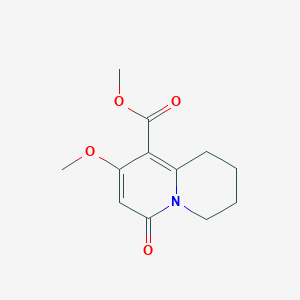
![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)
